Ethyl 5-amino-6-formylnicotinate
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Overview
Description
Ethyl 5-amino-6-formylnicotinate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of nicotinic acid and features both amino and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-6-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinate.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: One bromine atom is removed using sodium sulfite aqueous solution, yielding 6-dibromomethyl nicotinate.
Formylation: The dibromo compound is then reacted with morpholine to produce 6-formyl nicotinate.
Amination: Finally, the formylated product undergoes amination to introduce the amino group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-6-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ethyl 5-amino-6-carboxynicotinate.
Reduction: Ethyl 5-amino-6-hydroxymethylnicotinate.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Ethyl 5-amino-6-formylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-formylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the amino and formyl groups, making it less reactive.
Ethyl 5-amino-6-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.
Ethyl 5-amino-6-carboxynicotinate: An oxidized form of Ethyl 5-amino-6-formylnicotinate.
Uniqueness: this compound is unique due to the presence of both amino and formyl groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 5-amino-6-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-7(10)8(5-12)11-4-6/h3-5H,2,10H2,1H3 |
InChI Key |
IVRHXPCSEUMMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C=O)N |
Origin of Product |
United States |
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